molecular formula C11H8BrN3S B12929962 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-77-2

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12929962
CAS No.: 947534-77-2
M. Wt: 294.17 g/mol
InChI Key: CBWIRUXACZNZLF-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 3-bromoaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-bromo-1,2,4-thiadiazole. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biochemical pathways. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interfere with cell division in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3-methylimidazo[1,2-d][1,2,4]thiadiazole
  • 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
  • 6-(3-Chlorophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Uniqueness

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity. This substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .

Properties

CAS No.

947534-77-2

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

6-(3-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3

InChI Key

CBWIRUXACZNZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)Br

Origin of Product

United States

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